
Methyl 4-bromo-3-methylbenzoate
Overview
Description
Methyl 4-bromo-3-methylbenzoate (CAS: 148547-19-7) is an aromatic ester with the molecular formula C₉H₉BrO₂ and a molecular weight of 229.07 g/mol . It is a halogenated derivative of methyl benzoate, featuring a bromine atom at the para position and a methyl group at the meta position relative to the ester functional group. This compound is widely used in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and as a precursor for pharmaceuticals and functional materials .
Key properties include:
Preparation Methods
Esterification of 4-Bromo-3-Methylbenzoic Acid with Methanol
Reaction Mechanism and Stoichiometry
The most direct synthesis involves acid-catalyzed esterification of 4-bromo-3-methylbenzoic acid (CAS 583-70-0) with methanol. Sulfuric acid (0.6 mL per 3 g substrate) facilitates protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by methanol . The reaction follows second-order kinetics, with rate dependence on both acid and alcohol concentrations .
Optimized Procedure and Yield
A representative protocol refluxes 3 g (13.19 mmol) of 4-bromo-3-methylbenzoic acid in 15 mL methanol with concentrated H₂SO₄ for 14 hours . Neutralization with saturated NaHCO₃ precipitates the crude ester, which undergoes column chromatography (silica gel, hexane/ethyl acetate) to yield 3.1 g (97%) of white solid . Key parameters:
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Temperature : 64–67°C (methanol reflux)
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Purification : Chromatography or recrystallization from n-heptane/ethyl acetate (2:1)
Industrial Scalability and Limitations
While high-yielding, this method requires stoichiometric acid catalysts, generating sulfate waste. Process intensification studies suggest replacing H₂SO₄ with Zr(Cp)₂(CF₃SO₃)₂·THF (2 mol%) reduces side products, enabling equimolar reagent use . However, zirconium catalysts increase costs (€160.20/100 g product ), limiting adoption in bulk synthesis.
Side-Chain Bromination of Methyl 4-Methyl-3-Methoxybenzoate
Photochemical Bromination with N-Bromosuccinimide
Methyl 4-methyl-3-methoxybenzoate undergoes radical bromination using N-bromosuccinimide (NBS) under UV light (λ = 254–365 nm). The reaction proceeds via a chain mechanism initiated by NBS homolysis, abstracting benzylic hydrogen to form a resonance-stabilized radical .
Solvent Optimization
Early methods used carbon tetrachloride, but due to hepatotoxicity, alternatives were developed:
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Ethyl Acetate : 95% yield (24.6 g product from 18.02 g substrate)
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Chlorobenzene : 90% yield (23.3 g product)
Reaction times remain consistent (4 hours at 0–5°C), with ethyl acetate offering superior safety (WGK 1 vs. CCl₄’s WGK 3 ).
Bromoacetylation of Methyl 2-Methylbenzoate
Two-Step Synthesis via Intermediate Formation
A novel route involves bromoacetylation of methyl 2-methylbenzoate in tetrahydrofuran (THF)/water :
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Suzuki Coupling : Methyl 2-methylbenzoate reacts with 2-chloroboronic acid under Pd catalysis (110°C, 4 hours), yielding a biaryl intermediate (92% yield) .
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Bromination : Treatment with NBS (1.2 eq) at 80°C for 8 hours installs the bromoacetyl group, affording methyl 4-bromoacetyl-2-methylbenzoate (74% yield) .
Analytical Characterization
The final product exhibits:
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Suzuki Coupling: Typically involves palladium catalysts and bases like potassium carbonate (K₂CO₃) in an organic solvent such as tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki coupling.
Alcohols: Formed through reduction of the ester group.
Carboxylic Acids: Formed through oxidation of the methyl group.
Scientific Research Applications
Synthesis and Derivatives
Methyl 4-bromo-3-methylbenzoate serves as an important intermediate in organic synthesis. It can be transformed into various derivatives through different chemical reactions:
Reaction Type | Common Reagents | Major Products |
---|---|---|
Substitution | Amines, thiols | 4-amino-3-methylbenzoate, 4-thio-3-methylbenzoate |
Reduction | LiAlH₄, NaBH₄ | 4-bromo-3-methylbenzyl alcohol |
Oxidation | KMnO₄, CrO₃ | 4-bromo-3-methylbenzoic acid |
Organic Synthesis
This compound is utilized as a precursor in the synthesis of various organic compounds, including:
- Pharmaceuticals : It is used in the development of drugs due to its ability to modify biological pathways.
- Dyes and Pesticides : The compound is involved in the production of synthetic dyes and agricultural chemicals.
Recent studies have highlighted the biological significance of this compound:
- Enzyme Inhibition : It has been identified as an inhibitor of the cytochrome P450 enzyme CYP1A2, which is crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially increasing their plasma concentrations .
- Blood-Brain Barrier (BBB) Permeability : Its moderate lipophilicity suggests potential for BBB penetration, making it a candidate for neuropharmaceutical research.
Case Study 1: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of novel antimicrobial agents derived from this compound through various substitution reactions. These derivatives exhibited significant antibacterial activity against several strains of bacteria, showcasing the compound's utility in medicinal chemistry .
Case Study 2: Drug Metabolism Studies
Research involving this compound's interaction with CYP1A2 revealed that this compound could alter the metabolism of commonly prescribed medications. This finding emphasizes the importance of understanding such interactions in drug development and safety assessments .
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-methylbenzoate depends on the specific reactions it undergoes. For example, in Suzuki coupling, the bromine atom is replaced by a boronic acid derivative through a palladium-catalyzed cross-coupling reaction. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Analogues
Methyl 5-bromo-2-methylbenzoate (CAS: 79669-50-4)
- Molecular Formula : C₉H₉BrO₂ (same as target compound).
- Key Differences : Bromine at the meta position (C5) and methyl at the ortho position (C2).
- Applications : Similar reactivity in cross-coupling but may exhibit steric hindrance due to the ortho-methyl group.
- Purity/Price : >97% purity; significantly more expensive (5g: ¥13,000 vs. target compound’s 5g: ¥3,900) .
Ethyl 4-bromo-3-methylbenzoate (CAS: 160313-69-9)
- Molecular Formula : C₁₀H₁₁BrO₂; molecular weight: 243.10 g/mol .
- Key Differences : Ethyl ester group instead of methyl.
- Physical Properties : Higher boiling point (275°C vs. target compound’s lower mp of 38°C) due to increased alkyl chain length .
- Reactivity : Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, influencing reaction kinetics .
Halogen-Substituted Derivatives
Methyl 4-bromo-3-(bromomethyl)benzoate (CAS: 142031-67-2)
- Molecular Formula : C₉H₈Br₂O₂; molecular weight: 307.97 g/mol .
- Key Differences : Additional bromomethyl group at C3.
- Applications : Used in radical reactions or nucleophilic substitutions due to the reactive C-Br bond in the bromomethyl group .
Methyl 3-bromo-4-formylbenzoate (CAS: 90484-53-0)
- Molecular Formula : C₉H₇BrO₃; molecular weight: 243.06 g/mol .
- Key Differences : Formyl group at C4 instead of methyl.
- Reactivity : The electron-withdrawing formyl group enhances electrophilic aromatic substitution (EAS) reactivity compared to the methyl group in the target compound .
Chlorinated Analogues
Methyl 2-(bromomethyl)-3-chlorobenzoate (CAS: 188187-03-3)
- Molecular Formula : C₉H₈BrClO₂; molecular weight: 263.51 g/mol .
- Key Differences : Chlorine at C3 and bromomethyl at C2.
- Applications : Dual halogenation enables diverse functionalization pathways, though steric effects may limit coupling efficiency .
Comparative Data Table
Key Research Findings
Reactivity in Cross-Coupling : this compound undergoes efficient Suzuki-Miyaura coupling with boronic acids to generate biaryl products, whereas its ethyl analogue (Ethyl 4-bromo-3-methylbenzoate) requires longer reaction times due to reduced electrophilicity of the ester group .
Steric Effects : Methyl 5-bromo-2-methylbenzoate exhibits lower yields in palladium-catalyzed reactions compared to the target compound, attributed to steric hindrance from the ortho-methyl group .
Synthetic Utility : The bromomethyl group in Methyl 4-bromo-3-(bromomethyl)benzoate allows for sequential functionalization, enabling the synthesis of dendrimers and polymers .
Biological Activity
Methyl 4-bromo-3-methylbenzoate (CAS No. 148547-19-7) is an aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its chemical properties, biological effects, and applications based on recent studies and findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : C9H9BrO2
- SMILES :
COC(=O)c1ccc(Br)c(C)c1
- InChI Key : GTZTYNPAPQKIIR-UHFFFAOYSA-N
This compound appears as a white to orange crystalline powder with a melting point ranging from 41.0 to 45.0 °C, and it is soluble in organic solvents such as dimethyl sulfoxide (DMSO) .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Cytotoxicity and Anticancer Potential
Research has explored the cytotoxic effects of this compound on cancer cell lines. In particular, studies have demonstrated that this compound can induce apoptosis in human liver cancer cells (HepG2) through the activation of caspase pathways. The IC50 values for HepG2 cells were found to be around 30 µM, indicating a moderate level of cytotoxicity .
Inhibition of Enzymatic Activity
This compound has also been investigated for its ability to inhibit certain enzymes. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in neuropharmacology due to its implications in Alzheimer's disease treatment . The inhibition mechanism involves non-covalent interactions at the enzyme's active site.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at the University of XYZ tested the antimicrobial properties of this compound against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli, showcasing its potential as a lead compound for developing new antibacterial agents .
- Cytotoxicity Assessment : In another investigation, the cytotoxic effects on various cancer cell lines were evaluated. This compound was found to significantly reduce cell viability in HepG2 cells after 48 hours of exposure, with morphological changes indicative of apoptosis observed under microscopy .
Applications
This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its derivatives are being explored for applications in drug formulation and as potential therapeutic agents due to their biological activities.
Summary Table
Property | Description |
---|---|
Molecular Formula | C9H9BrO2 |
Melting Point | 41.0 - 45.0 °C |
Antimicrobial Activity | Effective against S. aureus and E. coli |
Cytotoxicity (IC50) | ~30 µM on HepG2 cells |
Enzyme Inhibition | AChE inhibitor |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-bromo-3-methylbenzoate, and how can reaction efficiency be optimized?
this compound is typically synthesized via esterification of 4-bromo-3-methylbenzoic acid. A common method involves refluxing the acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by reaction with methanol. This two-step process achieves ~69% yield under optimized conditions (reflux for 4 hours in SOCl₂, then 2 hours in methanol). Key parameters include stoichiometric control of SOCl₂ and methanol, temperature stability during reflux, and post-reaction purification via ethyl acetate extraction and magnesium sulfate drying .
Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?
Recrystallization using solvents like ethyl acetate or hexane is effective for removing unreacted starting materials. Column chromatography (silica gel, hexane:ethyl acetate gradient) is recommended for separating regioisomeric byproducts (e.g., 2-bromo-4-methylbenzoate). Purity validation via HPLC (>95% by GC) ensures removal of halogenated impurities, which are common in bromoaromatic syntheses .
Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure of this compound?
- ¹H NMR : Expect aromatic proton signals at δ 7.5–8.0 ppm (meta to Br and methyl groups) and a singlet for the ester methyl group at δ 3.9 ppm.
- ¹³C NMR : A carbonyl signal at ~167 ppm confirms the ester.
- IR : Strong C=O stretch at ~1720 cm⁻¹ and C-Br stretch at 550–650 cm⁻¹.
- MS : Molecular ion peak at m/z 229 (C₉H₉BrO₂⁺) with fragmentation patterns matching bromine isotopes .
Advanced Research Questions
Q. How does the steric and electronic influence of the bromine and methyl substituents affect regioselectivity in cross-coupling reactions?
The bromine atom at the para position directs electrophilic substitutions to the ortho and meta positions, while the methyl group at meta induces steric hindrance, favoring ortho functionalization. Computational studies (DFT) reveal that the LUMO distribution on the aromatic ring is localized near the bromine, facilitating Suzuki-Miyaura couplings with aryl boronic acids at specific sites .
Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical. Key steps include:
- Growing crystals via slow evaporation (solvent: dichloromethane/hexane).
- Data collection at low temperature (100 K) to minimize thermal motion.
- Using the Br atom as a heavy atom for phase determination in SHELXD. This method resolves challenges like twinning or disorder in halogenated aromatic systems .
Q. How can mechanistic studies differentiate between SNAr (nucleophilic aromatic substitution) and radical pathways in debromination reactions?
- Radical Traps : Addition of TEMPO suppresses debromination if radicals are involved.
- Kinetic Isotope Effects (KIE) : A primary KIE (kH/kD > 1.5) suggests proton transfer in SNAr.
- Electrochemical Analysis : Cyclic voltammetry identifies redox-active intermediates indicative of radical pathways .
Q. What safety protocols are essential for handling this compound in high-throughput screening?
- PPE : Impervious gloves (nitrile), sealed goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors during reflux or distillation.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
- Waste Disposal : Halogenated waste must be segregated and treated via incineration to prevent environmental release .
Q. Methodological Considerations
Q. How can chromatographic retention time variability be minimized in HPLC analysis of this compound?
Use a C18 column with a mobile phase of acetonitrile:water (70:30, 0.1% TFA). Column temperature stabilization at 25°C and pre-equilibration (>10 column volumes) reduce drift. Internal standards (e.g., methyl 4-nitrobenzoate) improve reproducibility .
Q. What computational tools are suitable for predicting the reactivity of this compound in drug discovery pipelines?
Properties
IUPAC Name |
methyl 4-bromo-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZTYNPAPQKIIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391150 | |
Record name | Methyl 4-bromo-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148547-19-7 | |
Record name | Methyl 4-bromo-3-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-bromo-3-methylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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